molecular formula C16H17BrN4O B2660293 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2194843-86-0

3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2660293
CAS No.: 2194843-86-0
M. Wt: 361.243
InChI Key: SEAOZNXJEDOEPO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. This compound features a pyrazine moiety, a heterocycle recognized for its significance in drug discovery, particularly in the development of protein kinase inhibitors . Kinases are key enzymes in cellular signaling, and their inhibition is a promising therapeutic strategy for investigating cancer, inflammatory, and autoimmune disorders . The structural attributes of this molecule suggest potential for researchers exploring novel scaffolds that target ATP-binding sites in various kinases. Furthermore, the bromophenyl-propanone backbone is structurally analogous to chalcone derivatives, a class of compounds extensively studied for their antibacterial properties . Research indicates that chalcones and their synthetic analogs show promising activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus . This makes this compound a valuable chemical tool for academic and pharmaceutical researchers investigating new approaches to overcome antibiotic resistance. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-10-13(11-21)20-15-9-18-7-8-19-15/h1-4,7-9,13H,5-6,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAOZNXJEDOEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a carbonyl group, forming 2-bromoacetophenone.

    Azetidinyl Group Introduction: The 2-bromoacetophenone is then reacted with an azetidine derivative under basic conditions to form the azetidinyl intermediate.

    Pyrazinylamino Group Addition: Finally, the azetidinyl intermediate is coupled with pyrazine-2-amine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Differences in Bioactivity

  • Toxicity Profile: Compounds Nos. 2158–2160 (WHO report) exhibit variable genotoxicity risks. No. 2158, despite structural similarity to the target compound, tested negative in bacterial mutagenicity assays, whereas No. 2159/2160’s isobutoxy/methoxy groups may enhance metabolic activation to toxic intermediates . The target compound’s bromine and azetidine groups could reduce such risks by altering metabolic pathways.
  • Electrophilic Reactivity : The α,β-unsaturated ketone in ’s compound may confer higher reactivity (e.g., covalent binding to proteins) compared to the saturated propan-1-one backbone of the target molecule.

Physicochemical Properties

  • Solubility: The hydroxyl and pyridine groups in No. 2158 improve aqueous solubility, whereas the target compound’s bromophenyl and azetidine groups likely enhance lipid membrane permeability.

Research Findings and Implications

Crystallographic Insights

  • The bromothiophene derivative () crystallizes with a planar α,β-unsaturated ketone system, facilitating π-π stacking . In contrast, the target compound’s azetidine-pyrazine motif may adopt a non-planar conformation, reducing stacking but enabling diverse hydrogen-bonding interactions.

Biological Activity

The compound 3-(2-bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one (CAS Number: 2194843-86-0) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17BrN4OC_{16}H_{17}BrN_{4}O. It features a bromophenyl group, an azetidine ring, and a pyrazine moiety. This unique combination may confer specific biological activities that are currently under investigation.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Bromophenyl Group : This is usually done via acylation reactions with bromobenzoyl chloride.
  • Attachment of the Pyrazin-2-ylamino Group : This step often involves nucleophilic substitution reactions to integrate the pyrazine moiety into the azetidine structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine structures have shown potent antibacterial and antifungal activities against various strains, with minimum inhibitory concentrations (MICs) lower than those of standard reference drugs .

Compound TypeMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrazole Derivative0.12Gentamycin0.49
Pyrazole Derivative0.12Amphotericin B0.49

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazine derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating potential anti-inflammatory effects. These compounds inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biological pathways.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its efficacy against targeted cells.

Case Studies

Several studies have highlighted the potential of azetidine derivatives in drug development:

  • Antimicrobial Studies : A study evaluated various azetidine derivatives for their antibacterial properties, finding significant activity against resistant bacterial strains.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in animal models, demonstrating reduced inflammation markers.

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